

In Vitro Characterization of YM-46303 (Amiselimod/MT-1303): A Technical Guide

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Compound of Interest		
Compound Name:	YM-46303	
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This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of **YM-46303**, now widely known as amiselimod or MT-1303. This document collates key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows. Amiselimod is a next-generation, orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. [1] It is a prodrug that is phosphorylated in vivo by sphingosine kinases to its active metabolite, amiselimod phosphate (amiselimod-P), which is responsible for its pharmacological activity.[1]

Mechanism of Action

Amiselimod-P acts as a potent functional antagonist of the S1P1 receptor. By binding to S1P1 on lymphocytes, it induces receptor internalization, rendering the cells unresponsive to the endogenous S1P gradient.[1] This effectively traps lymphocytes in the lymph nodes, preventing their infiltration into sites of inflammation, which is the key mechanism for its efficacy in autoimmune diseases.[2][3] A significant advantage of amiselimod is its high selectivity for the S1P1 receptor subtype, with minimal activity at the S1P3 receptor, which is associated with the dose-limiting cardiotoxicity (bradycardia) observed with less selective S1P modulators like fingolimod.[4][5]

Quantitative Data Summary: Receptor Binding and Functional Activity



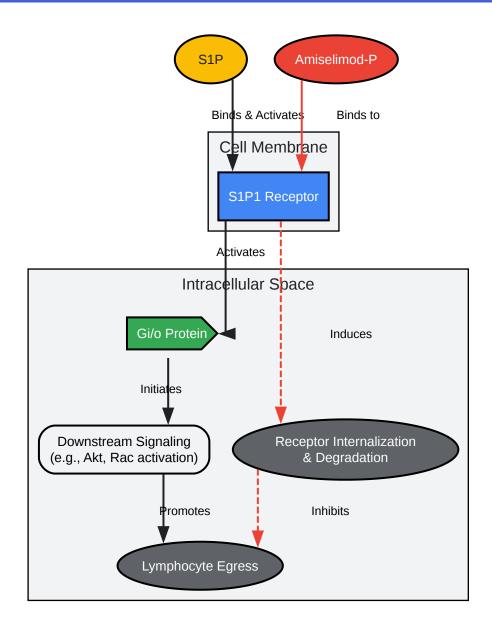
The in vitro activity of amiselimod's active metabolite, amiselimod phosphate (amiselimod-P), has been quantified across various assays, demonstrating its high potency and selectivity for the S1P1 receptor. The data from competitive radioligand binding, GTPyS binding, and calcium mobilization assays are summarized below.

Assay Type	Receptor Subtype	Parameter	Value (nM)	Reference
Competitive Radioligand Binding	Human S1P1	Ki	0.13	[6][7][8]
Human S1P5	Ki	1.5	[6][7][8]	
[³⁵ S]GTPyS Binding	Human S1P1	EC50	0.046	[6][7]
Human S1P5	EC ₅₀	0.54	[6]	
Calcium Mobilization	Human S1P1	EC50	0.075	[4]
Human S1P2	EC50	No distinct activity	[4]	
Human S1P3	EC50	No distinct activity	[4]	_
Human S1P4	EC ₅₀	>1000	[4]	
Human S1P5	EC ₅₀	3.5	[4]	
GIRK Channel Activation	Human Atrial Myocytes	EC50	41.6	[4]

Signaling Pathway and Mechanism of Action

The primary mechanism of amiselimod involves the modulation of the S1P1 receptor signaling pathway. As a functional antagonist, amiselimod-P prevents the downstream signaling that promotes lymphocyte egress from lymphoid tissues.





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S1P1 receptor signaling and inhibition by Amiselimod-P.

Experimental Protocols

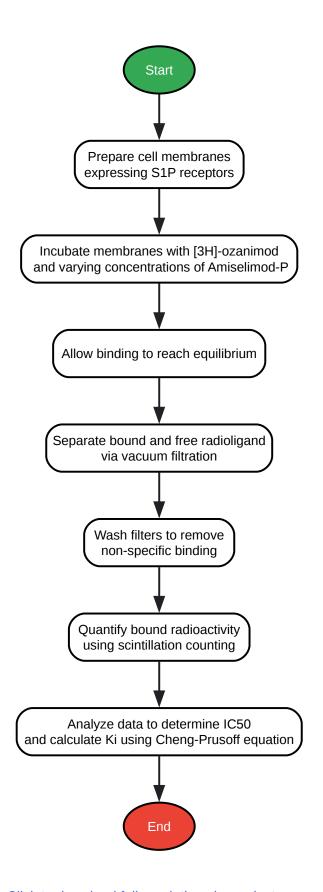
Detailed methodologies for the key in vitro assays used to characterize amiselimod are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (amiselimod-P) by measuring its ability to compete with a radiolabeled ligand for binding to the



target receptor.



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Workflow for a competitive radioligand binding assay.

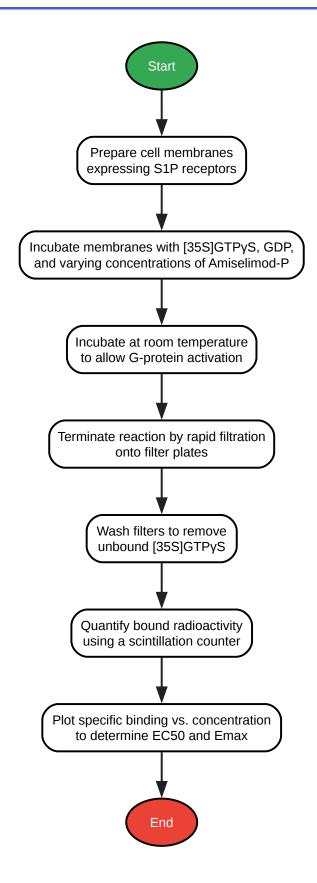
Methodology:

- Membrane Preparation: Cell membranes from CHO cells stably expressing human S1P1 or S1P5 receptors are prepared.[6]
- Assay Buffer: A typical buffer consists of 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, and 0.1% fatty acid-free BSA.[6]
- Incubation: Membranes are incubated in 96-well plates with a fixed concentration of a
 radiolabeled S1P receptor ligand (e.g., [³H]-ozanimod) and a range of concentrations of the
 unlabeled competitor, amiselimod-P.[6] Total binding is determined in the absence of a
 competitor, and non-specific binding is measured in the presence of a saturating
 concentration of an unlabeled ligand.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.[9]
- Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of amiselimod-P that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

[35S]GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist stimulation. The binding of a non-hydrolyzable GTP analog, [35 S]GTPyS, to G α subunits is quantified as a measure of receptor activation.





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Workflow for a [35S]GTPyS binding assay.



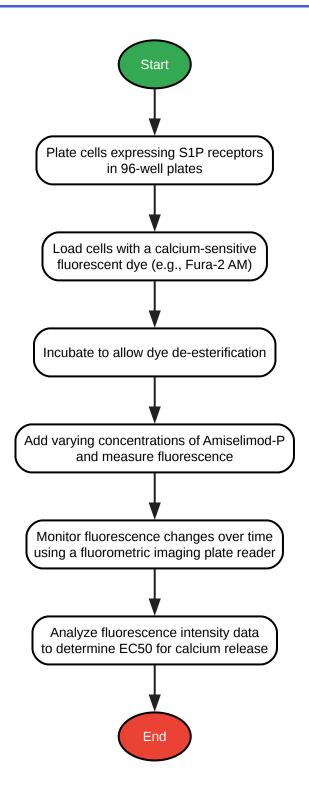
Methodology:

- Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared as in the radioligand binding assay.[10]
- Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.[6]
- Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS, an excess of GDP, and varying concentrations of amiselimod-P. The incubation is carried out at room temperature for 30-60 minutes.[10]
- Filtration and Detection: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPyS is quantified by scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to generate concentrationresponse curves, from which the potency (EC₅₀) and efficacy (Emax) of amiselimod-P are determined.[9]

Intracellular Calcium Mobilization Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. For Gi-coupled receptors like S1P1, cells are often co-transfected with a promiscuous G-protein that couples to the calcium pathway.





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Workflow for an intracellular calcium mobilization assay.

Methodology:



- Cell Culture: Cells stably or transiently expressing the human S1P receptor subtypes are cultured in 96-well, black-walled, clear-bottomed plates.[11]
- Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2
 AM, in a suitable buffer. The acetoxymethyl (AM) ester form of the dye allows it to cross the
 cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent
 indicator inside the cell.[11]
- Compound Addition and Signal Detection: The plate is placed in a fluorometric imaging plate reader (e.g., a FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of amiselimod-P. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[11]
- Data Analysis: Concentration-response curves are generated by plotting the peak fluorescence response against the concentration of amiselimod-P. The EC₅₀ value, representing the concentration that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response model.[9]

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